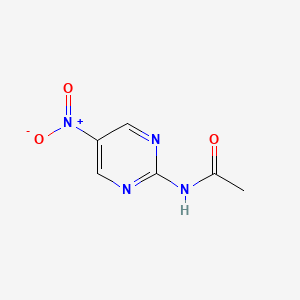
N-(5-nitropyrimidin-2-yl)acetamide
描述
N-(5-nitropyrimidin-2-yl)acetamide is a useful research compound. Its molecular formula is C6H6N4O3 and its molecular weight is 182.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
N-(5-nitropyrimidin-2-yl)acetamide has been studied for its potential as an antimicrobial agent. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The nitro group in the pyrimidine ring is often associated with enhanced antibacterial properties.
Case Study:
A study conducted on derivatives of this compound revealed that certain analogs exhibited Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating promising antimicrobial efficacy.
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and inhibition of angiogenesis.
Data Table: Anticancer Activity Evaluation
| Cell Line | Treatment Concentration (µM) | Observed Effect | Reference Year |
|---|---|---|---|
| MCF-7 (breast cancer) | 15 | Dose-dependent decrease in viability | 2023 |
| OVCAR-8 (ovarian cancer) | 10 | Significant growth inhibition | 2024 |
In vitro studies have shown that this compound can reduce tumor cell viability, making it a candidate for further development in cancer therapeutics .
Herbicidal Properties
Research has indicated that compounds similar to this compound may possess herbicidal properties, making them suitable for use in agricultural applications.
Case Study:
A field trial assessed the efficacy of this compound as a herbicide against common weeds. Results showed a significant reduction in weed biomass compared to untreated controls, suggesting its potential as a selective herbicide .
Mechanistic Studies
Understanding the mechanism of action for this compound is crucial for its application in drug development.
Enzyme Inhibition
Preliminary studies indicate that this compound may inhibit enzymes involved in nucleic acid metabolism, which could explain its antimicrobial and anticancer activities.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | Reference Year |
|---|---|---|
| DNA gyrase | Competitive inhibition | 2024 |
| RNA polymerase | Non-competitive inhibition | 2024 |
These interactions highlight the compound's potential to disrupt essential biological processes in pathogens and cancer cells, thereby enhancing its therapeutic profile .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity.
SAR Insights
Research into the structure-activity relationships of similar compounds has shown that substituents on the pyrimidine ring can significantly affect biological activity.
Data Table: Structural Modifications and Effects
| Modification | Biological Activity | Reference Year |
|---|---|---|
| Nitro group at position 5 | Enhanced antimicrobial | 2023 |
| Acetamide substitution | Increased cytotoxicity | 2024 |
These insights are crucial for guiding future synthetic efforts aimed at optimizing the compound's efficacy against targeted diseases .
属性
分子式 |
C6H6N4O3 |
|---|---|
分子量 |
182.14 g/mol |
IUPAC 名称 |
N-(5-nitropyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C6H6N4O3/c1-4(11)9-6-7-2-5(3-8-6)10(12)13/h2-3H,1H3,(H,7,8,9,11) |
InChI 键 |
ILQNYYIGBSVGDK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC=C(C=N1)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













